2-Methyl-3-(4-methylphenyl)thiolan-3-ol

Description

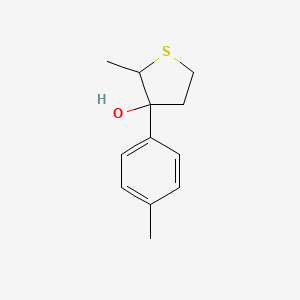

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H16OS |

|---|---|

Molecular Weight |

208.32 g/mol |

IUPAC Name |

2-methyl-3-(4-methylphenyl)thiolan-3-ol |

InChI |

InChI=1S/C12H16OS/c1-9-3-5-11(6-4-9)12(13)7-8-14-10(12)2/h3-6,10,13H,7-8H2,1-2H3 |

InChI Key |

KLTAIJMAFRKGLS-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(CCS1)(C2=CC=C(C=C2)C)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Methyl 3 4 Methylphenyl Thiolan 3 Ol

Retrosynthetic Analysis of the 2-Methyl-3-(4-methylphenyl)thiolan-3-ol Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. amazonaws.com For this compound (Target Molecule 1 ), the analysis reveals several possible disconnection points that suggest viable forward synthetic routes.

The most logical primary disconnection is at the C3-aryl bond, as this bond can be formed through a standard nucleophilic addition of an organometallic reagent to a carbonyl group. This leads to two key synthons: a p-tolyl anion equivalent and a carbonyl-containing thiolane precursor. This disconnection simplifies the target to 2-methylthiolan-3-one (2 ) and a 4-methylphenyl organometallic reagent (3 ), such as a Grignard or organolithium reagent.

A further disconnection of the thiolane ring itself suggests two main strategies for its construction. Breaking the C-S bonds leads back to an acyclic precursor, a substituted 1,4-dithiol or a 4-mercapto-1-halide (4 ), which can be cyclized. This approach identifies a linear carbon backbone with appropriate functional groups as the ultimate starting point.

Figure 1: Retrosynthetic Analysis

Where Ar = 4-methylphenyl

This analysis provides a clear roadmap: the synthesis can be approached by first constructing the 2-methylthiolan-3-one ring and then introducing the 4-methylphenyl group in a subsequent step.

Strategies for the Construction of the Thiolan Ring System

The thiolane (tetrahydrothiophene) ring is a common motif in sulfur-containing natural products and pharmaceuticals. Its construction can be achieved through various robust methodologies.

Intramolecular cyclization is a powerful method for forming cyclic structures. researchgate.net In the context of thiolane synthesis, this typically involves an acyclic precursor containing a thiol group and an electrophilic center or an unsaturated bond, positioned to allow for a 5-membered ring closure.

One common approach is the intramolecular Williamson ether synthesis analogue, where a mercapto-halide undergoes cyclization under basic conditions. For the synthesis of precursor 2 , this would involve a compound like 1-chloro-4-mercaptopentan-2-one.

Radical cyclizations also offer a versatile route. researchgate.net These reactions proceed under mild conditions and show high functional group tolerance. A thio radical, generated from a suitable precursor, can add intramolecularly to a double or triple bond to form the five-membered ring.

Another strategy involves Michael additions. For instance, a base-catalyzed intramolecular Michael addition of a thiol to an α,β-unsaturated carbonyl compound can efficiently form the thiolane ring. researchgate.net

Table 1: Comparison of Cyclization Strategies for Thiolane Synthesis

| Method | Precursor Type | Conditions | Advantages |

|---|---|---|---|

| Intramolecular SN2 | Mercapto-halide | Base (e.g., NaH, K2CO3) | High-yielding, predictable |

| Radical Cyclization | Thiol with alkene/alkyne | Radical initiator (e.g., AIBN) | Mild conditions, good for complex substrates |

| Michael Addition | Mercapto-α,β-unsaturated ketone | Base (e.g., Triton B) | Forms C-S and C-C bonds in sequence |

While less common for the initial ring construction, nucleophilic substitution on a pre-existing thiophene (B33073) ring, followed by reduction, can be a viable pathway. Thiophene itself is more susceptible to nucleophilic substitution than benzene, especially when activated by electron-withdrawing groups. researchgate.netnumberanalytics.comuoanbar.edu.iqnih.gov However, a more direct approach for saturated thiolanes involves the reaction of a di-electrophile with a sulfide (B99878) nucleophile. The reaction of a 1,4-dihalopentane derivative with a sulfide source like sodium sulfide (Na₂S) is a classic and effective method for constructing the thiolane ring system. The regiochemistry is controlled by the positions of the leaving groups on the alkyl chain.

Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, particularly alcohols, due to the high enantioselectivity of enzymes. nih.govmdpi.com The production of single enantiomers is critical in the pharmaceutical industry, where chirality significantly impacts a drug's efficacy and safety. nih.govresearchgate.net Enzymes such as ketoreductases (KREDs) can reduce a prochiral ketone to a chiral secondary alcohol with high enantiomeric excess (e.e.). mdpi.com

For the synthesis of a chiral version of this compound, a biocatalytic reduction of the corresponding ketone precursor, 2-methyl-3-(4-methylphenyl)thiolan-3-one, could be employed. This approach would introduce chirality at the C3 position. The choice of microorganism or isolated enzyme, along with the reaction conditions, would determine which enantiomer of the alcohol is produced. The use of co-factor regeneration systems, such as using glucose dehydrogenase, makes these processes economically viable on a larger scale. mdpi.com

Table 2: Potential Biocatalysts for Asymmetric Reduction

| Enzyme Class | Function | Potential Application | Expected Outcome |

|---|---|---|---|

| Ketoreductases (KREDs) | Asymmetric reduction of ketones | Reduction of 2-methyl-3-(4-methylphenyl)thiolan-3-one | Enantiomerically enriched (R)- or (S)-2-Methyl-3-(4-methylphenyl)thiolan-3-ol |

| Alcohol Dehydrogenases | Reversible oxidation/reduction of alcohols/ketones | Asymmetric reduction of the ketone precursor | High e.e. of the target alcohol |

| Lipases | Kinetic resolution of racemic alcohols | Acylation of racemic this compound | Separation of enantiomers |

Stereoselective Synthesis of this compound

The target molecule possesses two stereocenters, at positions C2 and C3. A total synthesis must therefore address the relative and absolute stereochemistry of the final product. Stereoselective synthesis aims to produce a single stereoisomer out of the several that are possible. researchgate.net

The stereochemistry at the C3 tertiary alcohol is critical. As identified in the retrosynthetic analysis, a key step is the addition of a 4-methylphenyl organometallic reagent to 2-methylthiolan-3-one. The stereochemical outcome of this reaction depends on the facial selectivity of the nucleophilic attack on the carbonyl group.

If the starting ketone (2 ) is racemic, the addition will likely produce a mixture of diastereomers. However, if an enantiomerically pure ketone is used (for example, prepared via a biocatalytic route), the existing stereocenter at C2 can direct the incoming nucleophile to one face of the carbonyl, a phenomenon known as substrate-controlled diastereoselection. The steric bulk of the methyl group at C2 would be expected to hinder attack from the same face, potentially leading to a high diastereomeric ratio in the final product. The choice of the organometallic reagent and reaction conditions (temperature, solvent) can also influence this selectivity.

Alternatively, chiral auxiliaries or catalysts could be employed during the addition step to control the formation of the C3 stereocenter, providing an external method of stereocontrol.

Diastereoselective and Enantioselective Approaches to this compound

Achieving control over the relative and absolute stereochemistry at the C2 and C3 positions of the thiolan-3-ol core is a significant synthetic challenge. Diastereoselective and enantioselective methods are paramount for accessing specific stereoisomers of this compound.

One plausible diastereoselective strategy involves the addition of an organometallic reagent, such as a Grignard or organolithium reagent corresponding to the 4-methylphenyl group, to a prochiral precursor like 2-methylthiolan-3-one. The inherent steric and electronic properties of the 2-methyl group would likely direct the incoming nucleophile to one face of the carbonyl group, leading to a diastereomeric excess of one of the alcohol products. The level of diastereoselectivity would be influenced by factors such as the nature of the organometallic reagent, the solvent, and the reaction temperature.

For enantioselective synthesis, methods that establish the chiral centers in a controlled manner are essential. An analogous approach to the synthesis of substituted tetrahydrofurans, which could be adapted, involves a Sharpless asymmetric dihydroxylation (AD) of a suitable unsaturated precursor. nih.gov For instance, a precursor containing an exocyclic double bond adjacent to the sulfur atom could potentially be dihydroxylated to install the hydroxyl group enantioselectively. Subsequent chemical manipulations would then be required to form the complete thiolane ring.

Another powerful strategy is the use of asymmetric domino reactions. Organocatalytic Michael-aldol domino reactions have been successfully employed for the synthesis of highly functionalized, optically active tetrahydrothiophenes. researchgate.netmetu.edu.tr In a hypothetical application to the target molecule, a thiol-containing starting material could undergo a Michael addition to an α,β-unsaturated ketone, followed by an intramolecular aldol (B89426) cyclization. The use of a chiral organocatalyst would, in principle, control the stereochemical outcome of both bond-forming events, leading to an enantioenriched product. The enantiomeric excess (ee) and diastereomeric ratio (dr) are highly dependent on the choice of catalyst and reaction conditions, as demonstrated in related systems.

| Catalyst Type | Substrate Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| Cinchona-derived squaramide | 1,4-dithiane-2,5-diol and trans-β-nitrostyrenes | up to 96:4 | up to 70% | metu.edu.tr |

| Ni(II)/trisoxazoline | Thiol and nitroalkene | >20:1 | up to 92% | acs.org |

This table presents data from analogous reactions to illustrate the potential of such methodologies.

Chiral Auxiliary and Organocatalytic Strategies

Chiral Auxiliaries:

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of subsequent reactions. wikipedia.org Once the desired stereochemistry is established, the auxiliary can be cleaved and ideally recycled. For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to direct a key bond-forming step.

For example, a chiral auxiliary, such as an Evans oxazolidinone or a sulfur-based auxiliary like a thiazolidinethione, could be appended to a precursor containing the 2-methylthiolane skeleton. researchgate.netscielo.org.mx An acylation reaction followed by a diastereoselective alkylation or arylation at the C3 position could be envisioned. The steric bulk of the chiral auxiliary would shield one face of the enolate, directing the incoming electrophile (a source of the 4-methylphenyl group) to the opposite face, thus establishing the desired stereochemistry at C3. Subsequent removal of the auxiliary would yield the enantioenriched product. The effectiveness of such auxiliaries is well-documented in a variety of asymmetric transformations. scielo.org.mxosi.lvsigmaaldrich.com

| Chiral Auxiliary | Reaction Type | Diastereoselectivity | Reference |

| Evans Oxazolidinone | Aldol Reaction | High | wikipedia.org |

| Camphorsultam | Michael Addition | High | wikipedia.org |

| Pseudoephedrine | Alkylation | High | wikipedia.org |

| Indene-based Thiazolidinethione | Aldol Reaction | Excellent | scielo.org.mx |

This table provides examples of common chiral auxiliaries and their applications in stereoselective reactions.

Organocatalytic Strategies:

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. metu.edu.tr For the synthesis of the target thiolanol, organocatalytic strategies could be employed in several ways. As mentioned previously, a Michael-aldol cascade reaction catalyzed by a chiral amine or a bifunctional catalyst (e.g., a cinchona alkaloid-derived squaramide or thiourea) could construct the tetrahydrothiophene (B86538) ring with high stereocontrol. researchgate.netmetu.edu.tr

Specifically, a bifunctional organocatalyst can activate both the nucleophile (a thiol) and the electrophile (an α,β-unsaturated aldehyde or ketone) through non-covalent interactions, such as hydrogen bonding. This dual activation in a chiral environment would lead to a highly ordered transition state, resulting in high levels of enantio- and diastereoselectivity. The choice of catalyst is crucial, with quinine (B1679958) and quinidine-based catalysts often providing complementary stereochemical outcomes. metu.edu.tr

Catalytic Systems in the Synthesis of this compound Precursors

The synthesis of key precursors for the target molecule often relies on efficient catalytic systems. A plausible retrosynthetic analysis suggests that 2-methyl-3-(4-methylphenyl)thiophene could be a valuable intermediate. This aromatic precursor could then be subjected to catalytic hydrogenation to yield the saturated tetrahydrothiophene core, which could be further functionalized.

The synthesis of the substituted thiophene precursor itself can be achieved through various cross-coupling reactions. For instance, a palladium-catalyzed Suzuki or Stille coupling of a suitably functionalized 2-methylthiophene (B1210033) with a 4-methylphenylboronic acid or stannane (B1208499) derivative would be a viable approach. organic-chemistry.org Alternatively, direct C-H arylation methods are becoming increasingly popular due to their atom and step economy. rsc.org

Once the 2-methyl-3-(4-methylphenyl)thiophene is obtained, its reduction to the corresponding tetrahydrothiophene (thiolane) is a critical step. This is typically achieved through catalytic hydrogenation. Palladium-based catalysts, such as palladium on carbon (Pd/C) or palladium sulfide, are known to be effective for the saturation of the thiophene ring. researchgate.net However, this process can sometimes be challenging due to catalyst poisoning by the sulfur atom and may require high pressures and temperatures. researchgate.net

| Reaction | Catalyst | Conditions | Outcome | Reference |

| Thiophene Arylation | Palladium(II) chloride/tris(o-methoxyphenyl)phosphine | Pivalic acid, K2CO3, 110°C | C-H arylation | rsc.org |

| Thiophene Hydrogenation | Palladium on carbon (Pd/C) | H2, elevated T & P | Saturation of thiophene ring | researchgate.net |

| Thiophene Hydrogenation | Palladium sulfide | H2, high pressure | Saturation of thiophene ring | researchgate.net |

This table summarizes catalytic systems for the synthesis and modification of thiophene precursors.

Green Chemistry Approaches in Thiolanol Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. mdpi.com These principles can be applied to the synthesis of this compound and its precursors.

One key aspect of green chemistry is the use of safer and more environmentally friendly solvents. The development of synthetic methods for sulfur-containing heterocycles in water or ionic liquids is a significant step in this direction. nih.gov For example, the Gewald reaction, a common method for synthesizing 2-aminothiophenes, has been successfully performed using a basic ionic liquid as both the catalyst and the solvent. nih.gov The direct C-H arylation of thiophenes has also been demonstrated in industrial wastewater, highlighting a virtuous repurposing of a low-purity medium. rsc.org

Catalyst choice is another important consideration. The use of heterogeneous catalysts that can be easily recovered and reused is a cornerstone of green chemistry. For the hydrogenation of thiophene precursors, supported palladium catalysts are a good example. Furthermore, the development of catalytic systems that can operate under milder conditions (lower temperatures and pressures) reduces energy consumption. researchgate.net

Atom economy, which maximizes the incorporation of starting materials into the final product, is also a key principle. Domino or cascade reactions are excellent examples of atom-economical processes, as they combine multiple synthetic steps into a single operation without the need to isolate intermediates. researchgate.net The organocatalytic Michael-aldol cascades discussed earlier are prime examples of how green chemistry principles can be integrated into the synthesis of complex molecules like the target thiolanol. The use of 1,4-butylene glycol and hydrogen sulfide, which are potentially derivable from renewable resources, as feedstocks for tetrahydrothiophene synthesis also represents a green approach. google.com

Synthetic Utility and Chemical Transformations of 2 Methyl 3 4 Methylphenyl Thiolan 3 Ol

Exploration of Novel Rearrangement Reactions Involving 2-Methyl-3-(4-methylphenyl)thiolan-3-olThere is no literature describing any rearrangement reactions, novel or otherwise, involving 2-Methyl-3-(4-methylphenyl)thiolan-3-ol.

Given the constraints and the paramount importance of scientific accuracy, it is not possible to provide the requested article. Further research or de novo synthesis and characterization of this compound would be required to generate the data necessary to fulfill the detailed outline provided.

Theoretical and Computational Investigations of 2 Methyl 3 4 Methylphenyl Thiolan 3 Ol

Quantum Chemical Studies on Molecular Structure and Conformation

There are currently no published quantum chemical studies that specifically detail the molecular structure and conformation of 2-Methyl-3-(4-methylphenyl)thiolan-3-ol. Such studies would typically involve the use of methods like Hartree-Fock or post-Hartree-Fock methods to determine optimized geometries, bond lengths, bond angles, and dihedral angles.

Computational Analysis of Reaction Energetics and Transition States in Thiolanol Formation

A computational analysis of the reaction energetics and transition states involved in the formation of this compound has not been reported in the scientific literature. This type of analysis is essential for understanding the mechanism of its synthesis, identifying rate-determining steps, and optimizing reaction conditions.

Density Functional Theory (DFT) Applications for this compound Reactivity

No studies applying Density Functional Theory (DFT) to investigate the reactivity of this compound are currently available. DFT calculations are powerful tools for exploring a molecule's electronic structure, predicting sites of electrophilic and nucleophilic attack, and calculating various reactivity descriptors.

Molecular Dynamics Simulations for Understanding Intramolecular Interactions

There is no evidence of molecular dynamics simulations having been performed to understand the intramolecular interactions within this compound. These simulations would provide insights into the dynamic behavior of the molecule, including the flexibility of the thiolane ring and the interactions between its constituent atoms and functional groups over time.

Conformational Analysis and Stereoisomeric Stability

A detailed conformational analysis and investigation into the relative stability of the stereoisomers of this compound have not been documented. This research would be critical for understanding how its three-dimensional shape influences its physical and biological properties.

Advanced Spectroscopic and Analytical Methodologies for Characterization of 2 Methyl 3 4 Methylphenyl Thiolan 3 Ol and Its Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the detailed molecular structure of organic compounds in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, the precise arrangement of atoms and their chemical environments can be established.

¹H and ¹³C NMR for Core Structure and Substitution Pattern

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 2-Methyl-3-(4-methylphenyl)thiolan-3-ol, characteristic chemical shifts (δ) are predicted based on the electronic environment of each proton.

The aromatic protons of the 4-methylphenyl (tolyl) group are expected to appear as two doublets in the aromatic region (typically δ 7.0-7.5 ppm) due to the para-substitution pattern. The methyl group on the aromatic ring would present as a singlet at approximately δ 2.3 ppm. The protons of the thiolan ring would exhibit more complex splitting patterns in the aliphatic region. The methyl group at the C2 position would likely be a doublet, coupling with the proton at C2. The methylene (B1212753) protons at C4 and C5 would show complex multiplets due to both geminal and vicinal coupling. The hydroxyl proton (OH) would appear as a broad singlet, with its chemical shift being concentration and solvent dependent. ucl.ac.uk

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The predicted chemical shifts for this compound are based on established ranges for similar chemical environments. oregonstate.eduwisc.edu The quaternary carbon C3, bonded to the hydroxyl group and the aromatic ring, would appear significantly downfield. The aromatic carbons would have signals in the δ 125-140 ppm range, with the carbon attached to the methyl group being distinct. olemiss.edu The aliphatic carbons of the thiolan ring and the methyl group at C2 would resonate at higher field (upfield). libretexts.org

Predicted ¹H NMR Chemical Shifts

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (ortho to CH₃) | ~7.1 | Doublet |

| Aromatic (meta to CH₃) | ~7.3 | Doublet |

| Thiolan CH (C2) | ~3.0 - 3.5 | Multiplet |

| Thiolan CH₂ (C4) | ~2.0 - 2.5 | Multiplet |

| Thiolan CH₂ (C5) | ~2.8 - 3.3 | Multiplet |

| Aromatic CH₃ | ~2.3 | Singlet |

| Thiolan CH₃ (at C2) | ~1.2 | Doublet |

| Hydroxyl OH | Variable | Broad Singlet |

Predicted ¹³C NMR Chemical Shifts

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Quaternary (C3-OH) | ~70 - 80 |

| Aromatic (quaternary) | ~135 - 145 |

| Aromatic (CH) | ~125 - 130 |

| Thiolan CH (C2) | ~45 - 55 |

| Thiolan CH₂ (C4) | ~35 - 45 |

| Thiolan CH₂ (C5) | ~30 - 40 |

| Aromatic CH₃ | ~21 |

| Thiolan CH₃ (at C2) | ~15 - 20 |

2D NMR Techniques for Connectivity and Stereochemistry

While 1D NMR provides foundational information, 2D NMR experiments are indispensable for confirming the connectivity of atoms and elucidating the stereochemistry.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between the proton on C2 and the attached methyl protons, as well as correlations between the protons on C4 and C5, confirming the thiolan ring structure. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. By observing through-space correlations, the relative stereochemistry of the chiral centers at C2 and C3 can be determined. For example, a NOESY correlation between the methyl group at C2 and the aromatic ring would suggest they are on the same face of the thiolan ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation pattern. chemguide.co.uk For this compound (C₁₂H₁₆OS), the exact mass can be calculated and confirmed using high-resolution mass spectrometry (HRMS).

Upon ionization in the mass spectrometer, the molecular ion (M⁺) is formed. This ion is often unstable and undergoes fragmentation into smaller, charged species. libretexts.org The fragmentation pattern is characteristic of the molecule's structure. libretexts.org

Predicted Fragmentation Pattern

| m/z Value | Proposed Fragment | Plausible Loss |

| [M]+ | [C₁₂H₁₆OS]⁺ | - |

| [M-H₂O]+ | [C₁₂H₁₄S]⁺ | Loss of water |

| [M-CH₃]+ | [C₁₁H₁₃OS]⁺ | Loss of a methyl radical |

| [M-C₂H₅S]+ | [C₁₀H₁₁O]⁺ | Cleavage of the thiolan ring |

| [C₇H₇]+ | Tropylium (B1234903) ion | Cleavage at the benzylic position |

The loss of a water molecule (H₂O) is a common fragmentation pathway for alcohols. libretexts.org Cleavage of the C-C bonds within the thiolan ring and alpha-cleavage adjacent to the sulfur atom are also expected. miamioh.edu The presence of the tolyl group would likely lead to the formation of a stable tropylium ion at m/z 91, a common feature in the mass spectra of compounds containing a benzyl (B1604629) moiety.

Chiral Chromatography for Enantiomeric and Diastereomeric Purity Assessment

This compound possesses two chiral centers (at C2 and C3), meaning it can exist as a mixture of up to four stereoisomers (two pairs of enantiomers). Chiral chromatography is a specialized form of column chromatography used to separate these stereoisomers. gcms.cz

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. The choice of the CSP is critical and is often based on polysaccharide derivatives. By using an appropriate chiral column and mobile phase, the relative amounts of each enantiomer and diastereomer in a sample can be quantified. This is essential for assessing the enantiomeric excess (ee) or diastereomeric excess (de) of a synthetic product, which is crucial in fields such as medicinal chemistry where different stereoisomers can have vastly different biological activities.

X-ray Crystallography for Absolute Stereochemistry Determination

While NMR techniques can determine the relative stereochemistry, X-ray crystallography provides the most definitive method for determining the absolute configuration of a chiral molecule in the solid state. scielo.org.za This technique requires a single, high-quality crystal of the compound.

The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to create a three-dimensional electron density map of the molecule. researchgate.net This map reveals the precise spatial arrangement of every atom, allowing for the unambiguous determination of bond lengths, bond angles, and the absolute stereochemistry at each chiral center. nih.gov The data obtained from X-ray crystallography serves as the ultimate proof of structure and stereochemistry.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. libretexts.orgnumberanalytics.com These techniques are complementary and provide a molecular fingerprint. nih.gov

Infrared (IR) Spectroscopy: In IR spectroscopy, the absorption of infrared radiation excites molecular vibrations. For this compound, a broad absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations of the aromatic ring would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches would be just below 3000 cm⁻¹. The C-O stretching vibration would be observed in the 1050-1150 cm⁻¹ region. The C-S stretching vibration is typically weak and appears in the 600-800 cm⁻¹ range. Aromatic C=C stretching vibrations would be seen in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. It is particularly useful for identifying non-polar bonds. The aromatic ring vibrations are often strong in the Raman spectrum. The C-S bond, which can be weak in the IR spectrum, may show a more prominent signal in the Raman spectrum.

Characteristic Vibrational Frequencies

| Functional Group | Bond Vibration | Predicted Wavenumber (cm⁻¹) |

| Hydroxyl | O-H stretch | 3200 - 3600 (broad) |

| Aromatic C-H | C-H stretch | 3000 - 3100 |

| Aliphatic C-H | C-H stretch | 2850 - 3000 |

| Aromatic C=C | C=C stretch | 1450 - 1600 |

| Alcohol C-O | C-O stretch | 1050 - 1150 |

| Thioether C-S | C-S stretch | 600 - 800 |

Future Research Directions in 2 Methyl 3 4 Methylphenyl Thiolan 3 Ol Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The advancement of organic synthesis is increasingly driven by the principles of green and sustainable chemistry. Future research on 2-Methyl-3-(4-methylphenyl)thiolan-3-ol should prioritize the development of synthetic routes that are not only efficient in terms of yield but also environmentally benign.

Current synthetic strategies for sulfur-containing heterocycles often involve multi-step processes that may utilize hazardous reagents and generate significant waste. researchgate.net Future work could focus on novel catalytic systems, one-pot reactions, and the use of renewable starting materials. For instance, exploring ring-enlargement strategies from smaller sulfur-containing rings could offer an atom-economical alternative to traditional linear syntheses. nih.gov The development of methods using elemental sulfur as the sulfur source is another promising green chemistry approach. researchgate.net

Detailed Research Focus:

Catalytic Cyclization: Investigating novel transition-metal or organocatalytic systems to construct the thiolan-3-ol core in a single, highly diastereoselective step.

Benign Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives, such as bio-based solvents, water, or performing reactions under solvent-free conditions.

Table 1: Comparison of Hypothetical Synthetic Routes for this compound This table presents a conceptual comparison between a plausible traditional route and a proposed sustainable alternative.

| Parameter | Plausible Traditional Route | Proposed Sustainable Route |

|---|---|---|

| Number of Steps | 3-5 steps | 1-2 steps (One-pot/Tandem) |

| Atom Economy | Low to Moderate | High |

| Catalyst | Stoichiometric reagents (e.g., strong bases, reducing agents) | Substoichiometric catalyst (e.g., transition metal, organocatalyst) |

| Solvents | Chlorinated hydrocarbons, ethers | Water, ethanol, or solvent-free |

| Byproducts | Significant inorganic salt waste | Minimal, potentially recyclable catalyst |

Exploration of Undiscovered Reactivity Patterns

The reactivity of the this compound scaffold is largely uncharted territory. A systematic investigation into its chemical behavior could uncover novel transformations and provide access to new classes of sulfur-containing compounds. Key areas for exploration include reactions targeting the tertiary alcohol, the sulfur heteroatom, and the thiolan ring itself.

Detailed Research Focus:

Sulfur Atom Reactivity: Oxidation of the sulfide (B99878) to the corresponding sulfoxide (B87167) and sulfone derivatives is a logical first step. researchgate.net These oxidized forms often exhibit distinct chemical and biological properties and could serve as valuable intermediates for further transformations.

Tertiary Alcohol Transformations: Reactions such as dehydration to form an unsaturated thiolane, substitution to introduce alternative functional groups, or etherification could yield a diverse range of derivatives. The stereochemical outcomes of these reactions would be of particular interest.

Ring-Opening and Rearrangement Reactions: Investigating conditions that promote the opening of the thiolan ring could lead to highly functionalized, linear thioether compounds. Similarly, acid-catalyzed or metal-mediated rearrangements could provide access to alternative heterocyclic systems. nih.gov

Table 2: Potential Reactions and Product Classes from this compound

| Reaction Type | Reagents/Conditions | Expected Product Class | Potential Synthetic Utility |

|---|---|---|---|

| Oxidation | m-CPBA, H₂O₂ | Thiolan-3-ol-1-oxides (Sulfoxides), Thiolan-3-ol-1,1-dioxides (Sulfones) | Intermediates, chiral auxiliaries, biologically active analogs |

| Dehydration | Acid catalyst (e.g., H₂SO₄, TsOH) | 2-Methyl-3-(4-methylphenyl)-2,3-dihydrothiophene | Dienophiles in cycloaddition reactions, polymer precursors |

| Substitution (of -OH) | HX, SOCl₂ | 3-Halo-2-methyl-3-(4-methylphenyl)thiolane | Precursors for nucleophilic substitution and coupling reactions |

| Ring-Opening | Raney Nickel, Lewis acids | Functionalized alkyl aryl thioethers | Building blocks for complex molecule synthesis |

Computational Design of Novel Thiolan-3-ol Derivatives

Computational chemistry offers powerful tools for accelerating the discovery of new molecules with desired properties. By employing molecular modeling and in silico screening, researchers can design and prioritize novel derivatives of this compound for synthesis and testing, saving significant time and resources.

Inspired by the design of other heterocyclic compounds for biological applications, a similar approach can be applied here. nih.gov This involves creating a virtual library of analogs by modifying the substituents on the thiolan ring and the phenyl group. These virtual compounds can then be evaluated for their potential to interact with specific biological targets, such as protein kinases or enzymes, through molecular docking simulations. nih.gov Furthermore, computational tools can predict key physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to guide the design of compounds with more favorable profiles.

Detailed Research Focus:

Virtual Library Generation: Creating a diverse library of derivatives by systematically altering the methyl and 4-methylphenyl groups with other alkyl, aryl, and functional groups.

Molecular Docking: Screening the virtual library against various protein targets to identify potential binding modes and predict binding affinities.

ADMET Prediction: Using QSAR (Quantitative Structure-Activity Relationship) models and other computational tools to forecast properties like solubility, permeability, and metabolic stability.

Table 3: Hypothetical In Silico Profile of Designed Thiolan-3-ol Derivatives

| Derivative | Modification | Predicted LogP | Predicted Binding Score (Arbitrary Units) | Predicted Polar Surface Area (Ų) |

|---|---|---|---|---|

| Parent Compound | -CH₃, -C₆H₄-CH₃ | 3.2 | -6.5 | 45.5 |

| Derivative A | -CH₃, -C₆H₄-CF₃ | 3.9 | -7.8 | 45.5 |

| Derivative B | -CH₃, -C₆H₄-OCH₃ | 2.9 | -7.2 | 54.7 |

| Derivative C | -CF₃, -C₆H₄-CH₃ | 4.1 | -6.9 | 45.5 |

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of heterocyclic compounds has been revolutionized by the adoption of flow chemistry. mdpi.comspringerprofessional.de This technology offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and simplified scalability. mdpi.com Applying flow chemistry to the synthesis of this compound and its derivatives represents a major opportunity for process optimization.

A continuous-flow process could be designed for the key ring-forming reaction, allowing for precise control over temperature, pressure, and reaction time, which is often difficult to achieve in batch reactors. mdpi.com This can lead to cleaner reaction profiles and reduced formation of byproducts. Furthermore, integrating a flow reactor with automated workstations for purification and analysis would enable the rapid synthesis and screening of a library of compounds, accelerating the discovery cycle. durham.ac.uk The use of immobilized reagents and catalysts within the flow system can also simplify product isolation and allow for catalyst recycling, further enhancing the sustainability of the process. durham.ac.uk

Detailed Research Focus:

Flow Reactor Optimization: Translating the optimal batch synthesis conditions to a continuous-flow setup and optimizing parameters such as flow rate, temperature, and residence time.

Handling of Hazardous Intermediates: Utilizing the enclosed nature of flow systems to safely handle potentially unstable or hazardous intermediates in situ.

Automated Library Synthesis: Combining flow synthesis with robotic liquid handlers and in-line analytical techniques (e.g., HPLC, MS) to create an automated platform for generating and evaluating novel thiolan-3-ol derivatives.

Table 4: Comparison of Batch vs. Flow Synthesis for a Key Synthetic Step

| Parameter | Traditional Batch Process | Proposed Flow Chemistry Process |

|---|---|---|

| Reaction Time | Hours to days | Seconds to minutes |

| Heat/Mass Transfer | Often inefficient, hotspots | Highly efficient, excellent control |

| Safety | Risk with exotherms and large reagent volumes | Inherently safer due to small reactor volume |

| Scalability | Difficult, requires re-optimization | Straightforward, by running longer or in parallel |

| Process Control | Manual sampling and control | Automated with in-line analytics and feedback loops |

Compound Reference Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.